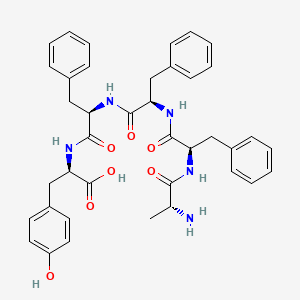
1,2-Bis(glycidyloxy)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(glycidyloxy)octane is an organic compound with the molecular formula C14H26O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(glycidyloxy)octane can be synthesized through the reaction of 1,8-octanediol with epichlorohydrin in the presence of a base catalyst. The reaction typically involves the following steps:
Reaction of 1,8-octanediol with epichlorohydrin: This step forms the glycidyl ether intermediate.
Base-catalyzed ring-opening reaction: The intermediate undergoes a ring-opening reaction in the presence of a base catalyst, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(glycidyloxy)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted glycidyl ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Bis(glycidyloxy)octane has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the preparation of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels and other materials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of 1,2-Bis(glycidyloxy)octane primarily involves its ability to form cross-linked networks through the reaction of its epoxy groups with various nucleophiles. This cross-linking process enhances the mechanical strength and chemical resistance of the resulting materials. The molecular targets include hydroxyl, amine, and thiol groups, which react with the epoxy groups to form stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(glycidyloxy)octane: Similar in structure but differs in the position of the glycidyl groups.
Diglycidyl resorcinol ether: Another glycidyl ether used to reduce the viscosity of epoxy resins.
Uniqueness
1,2-Bis(glycidyloxy)octane is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Properties
CAS No. |
638128-13-9 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-[1-(oxiran-2-ylmethoxy)octan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-12(16-10-14-11-18-14)7-15-8-13-9-17-13/h12-14H,2-11H2,1H3 |
InChI Key |
GLNRBRPICCCXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
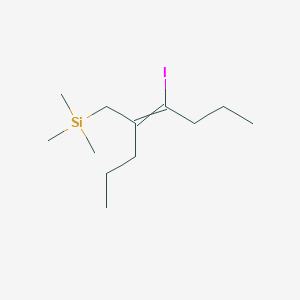
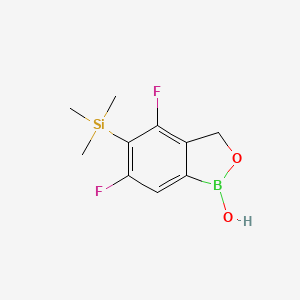
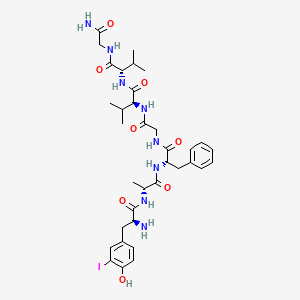

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

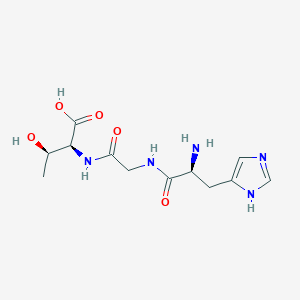
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
